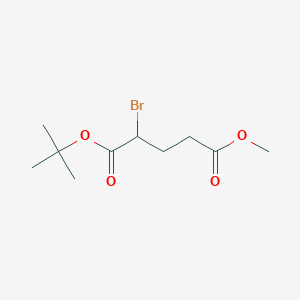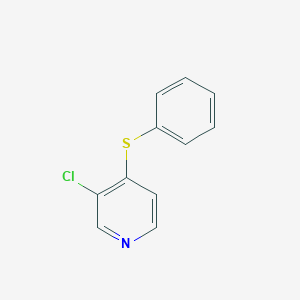
3-Chloro-4-(phenylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(phenylthio)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the third position and a phenylthio group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(phenylthio)pyridine typically involves the chlorination of 4-(phenylthio)pyridine. One common method includes the reaction of 4-(phenylthio)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-(phenylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the phenylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium) at temperatures ranging from room temperature to 100°C.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) in solvents like dichloromethane at temperatures between 0-50°C.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in solvents like tetrahydrofuran at low temperatures (0-25°C).
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in dechlorinated or modified phenylthio derivatives .
Applications De Recherche Scientifique
3-Chloro-4-(phenylthio)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is utilized in the production of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(phenylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Chloropyridine: Similar structure but lacks the phenylthio group, leading to different reactivity and applications.
4-Phenylthiopyridine:
3-Chloro-4-(methylthio)pyridine: Contains a methylthio group instead of a phenylthio group, resulting in distinct properties and applications.
Uniqueness: 3-Chloro-4-(phenylthio)pyridine is unique due to the presence of both chlorine and phenylthio substituents, which confer specific reactivity patterns and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate in synthesis highlight its importance in research and industry .
Propriétés
Numéro CAS |
77332-80-0 |
|---|---|
Formule moléculaire |
C11H8ClNS |
Poids moléculaire |
221.71 g/mol |
Nom IUPAC |
3-chloro-4-phenylsulfanylpyridine |
InChI |
InChI=1S/C11H8ClNS/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H |
Clé InChI |
IVJQTAIEDDBIFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)
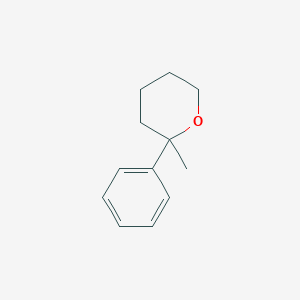

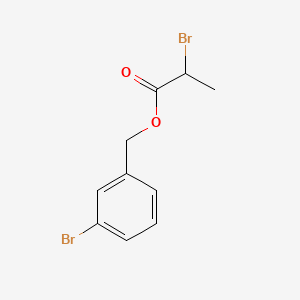
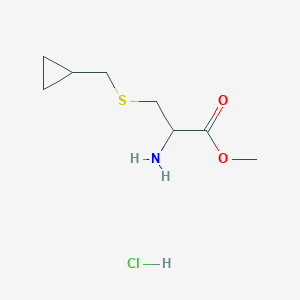

![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)

![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
